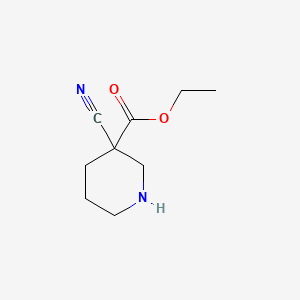![molecular formula C9H9FN4O2S B13566723 3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)
3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione” is a synthetic organic compound that features a benzotriazole moiety linked to a thietane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione” typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Benzotriazole Ring: Starting from an appropriate aromatic precursor, the benzotriazole ring can be synthesized through diazotization and subsequent cyclization reactions.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Thietane Ring: The thietane ring can be synthesized via cyclization reactions involving sulfur-containing precursors.
Coupling Reactions: The final step involves coupling the benzotriazole and thietane moieties under suitable conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thietane ring.
Reduction: Reduction reactions could target the nitro group if present or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
Medicine
In medicinal chemistry, the compound might be explored for its potential as a drug candidate, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Industry
Industrial applications could include its use in the development of specialty chemicals, polymers, or as a catalyst in various chemical processes.
作用機序
The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Benzotriazole Derivatives: Compounds with similar benzotriazole structures.
Thietane Derivatives: Compounds featuring the thietane ring.
Fluorinated Amines: Compounds with similar amino and fluoro functionalities.
Uniqueness
The uniqueness of “3-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione” lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
特性
分子式 |
C9H9FN4O2S |
|---|---|
分子量 |
256.26 g/mol |
IUPAC名 |
1-(1,1-dioxothietan-3-yl)-6-fluorobenzotriazol-5-amine |
InChI |
InChI=1S/C9H9FN4O2S/c10-6-1-9-8(2-7(6)11)12-13-14(9)5-3-17(15,16)4-5/h1-2,5H,3-4,11H2 |
InChIキー |
MUUCLFFDOYIDMA-UHFFFAOYSA-N |
正規SMILES |
C1C(CS1(=O)=O)N2C3=C(C=C(C(=C3)F)N)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


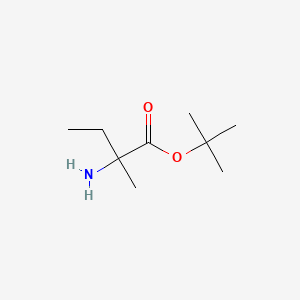
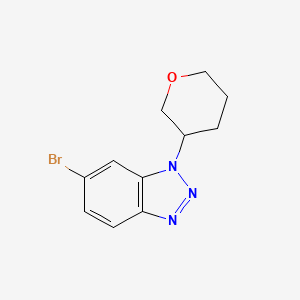
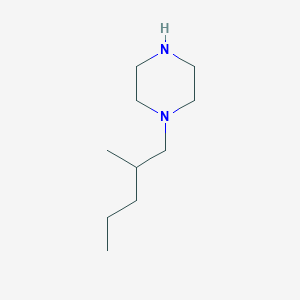
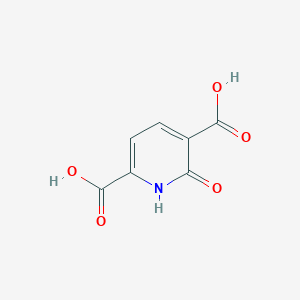
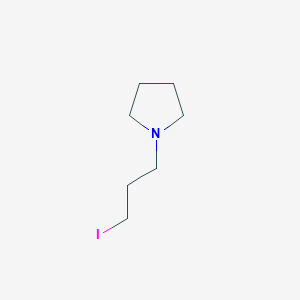
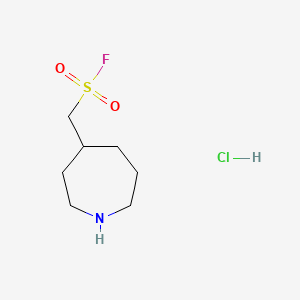
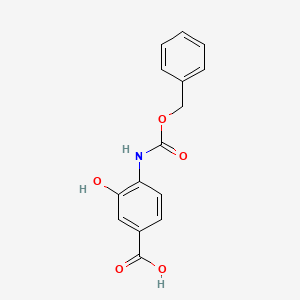
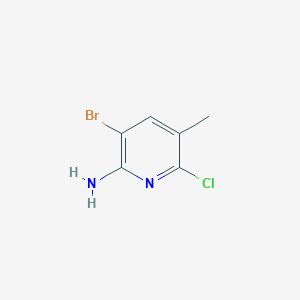
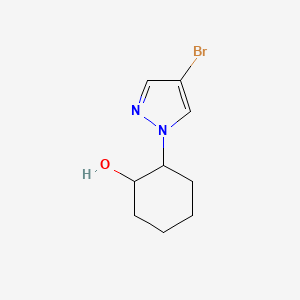
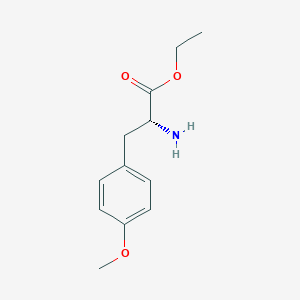
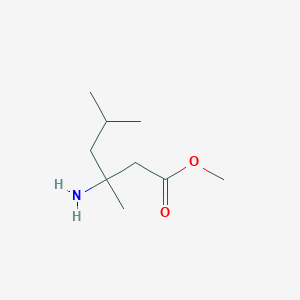
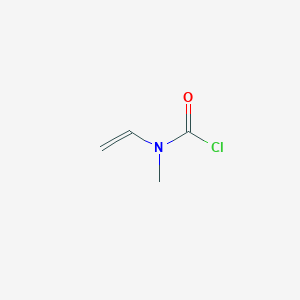
![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)
